1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylicacid
Description
This compound belongs to the class of Fmoc-protected azetidine carboxylic acids, widely used in peptide synthesis and medicinal chemistry. The azetidine ring (four-membered nitrogen heterocycle) confers conformational rigidity, while the Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] acts as a temporary protecting group for amines. The 3-(2-oxopropyl) substituent introduces a ketone functional group, enhancing reactivity for further derivatization. The carboxylic acid moiety enables conjugation or salt formation, critical for solubility and biological interactions.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-oxopropyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-14(24)10-22(20(25)26)12-23(13-22)21(27)28-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHIGFDXJHGJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Azetidine Ring: The protected amino compound undergoes cyclization to form the azetidine ring. This step may involve the use of reagents such as sodium hydride and an appropriate solvent like tetrahydrofuran (THF).
Introduction of the Oxopropyl Group: The oxopropyl group is introduced through a reaction with a suitable alkylating agent, such as 2-bromoacetone, under basic conditions.
Deprotection and Final Functionalization: The Fmoc group is removed using a base like piperidine, and the carboxylic acid group is introduced through hydrolysis or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids in peptide synthesis.
Biology: Studied for its potential role in modifying biological molecules and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. It may also interact with enzymes or receptors in biological systems, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The following table highlights key structural differences and similarities among Fmoc-protected azetidine derivatives:
Key Research Findings
Physicochemical Properties
- The methoxyethyl substituent () improves aqueous solubility compared to the hydrophobic Fmoc group, whereas the imidazolyl group () introduces pH-dependent charge, enhancing solubility in polar solvents .
- Predicted collision cross-section (CCS) data for the imidazolyl analog () shows higher values for [M+H]<sup>+</sup> (193.2 Ų) compared to smaller substituents, indicating a bulkier structure .
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C18H23NO4, with a molecular weight of 311.34 g/mol. It is characterized by the presence of a fluorenylmethoxycarbonyl group, which is known to enhance the stability and bioactivity of peptides and other derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the fluorenone structure. For instance, derivatives containing the fluorenone nucleus have exhibited significant activity against various bacterial and fungal strains. The biological activity is often influenced by substituents on the aryl moiety, which can enhance or diminish efficacy depending on their electronic properties.
Table 1: Antimicrobial Activity of Fluorenone Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.156 | Staphylococcus aureus |
| Compound B | 0.0625 | Candida albicans |
| Compound C | 0.5 | Escherichia coli |
This table summarizes Minimum Inhibitory Concentration (MIC) values for selected fluorenone derivatives, demonstrating their effectiveness against common pathogens .
Anticancer Activity
The fluorenone derivatives have also been studied for their anticancer properties. Certain compounds show promise as inhibitors of type I topoisomerase, which plays a critical role in DNA replication and repair. The introduction of specific side chains has been shown to enhance antiproliferative activity.
Case Study: Antiproliferative Effects
A study investigated the effects of various fluorenone derivatives on cancer cell lines, revealing that compounds with linear alkyl groups exhibited better activity than those with branched or bulky groups. The results indicated potential for these compounds in developing new anticancer therapies .
The biological activities are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Disruption of Membrane Integrity : Some derivatives can disrupt microbial membranes, leading to cell lysis.
- Interaction with DNA : Certain fluorenone derivatives can intercalate into DNA, affecting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
